

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methylmorpholine

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Compound of Interest

Compound Name: 3-Methylmorpholine

Cat. No.: B1346471

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **3-Methylmorpholine** (CAS No. 42185-06-8), a heterocyclic amine of significant interest in organic synthesis and pharmaceutical development.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its fundamental properties, validated experimental protocols for their determination, and essential safety and handling information. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective application and understanding of **3-Methylmorpholine** in a laboratory setting.

Introduction to 3-Methylmorpholine: A Profile

3-Methylmorpholine is a colorless liquid distinguished by a pungent, amine-like odor.^[1] Structurally, it is a saturated heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 3-position. This substitution imparts specific stereochemical and electronic properties that differentiate it from its parent compound, morpholine, and its isomer, N-methylmorpholine.

As a secondary amine, **3-Methylmorpholine** exhibits basic properties and is soluble in water and a variety of common organic solvents.^[1] Its utility in chemical synthesis is broad, often

serving as a catalyst, a reaction medium, or a synthetic building block.^[1] In the pharmaceutical industry, its derivatives are explored for various therapeutic applications, underscoring the importance of a thorough understanding of its physicochemical profile for predictable and reproducible outcomes in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of **3-Methylmorpholine** are summarized in the table below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.

Property	Value	Source(s)
CAS Number	42185-06-8	[1] [2]
Molecular Formula	C ₅ H ₁₁ NO	[1] [2]
Molecular Weight	101.15 g/mol	[1] [2]
Appearance	Colorless liquid	[1]
Boiling Point	133-134 °C	[1]
Density	0.9591 g/cm ³ at 16 °C	[1]
Vapor Pressure	7.14 mmHg at 25 °C	[1]
Flash Point	41.3 °C	[1]
pKa (Predicted)	9.03 ± 0.40	[1]
Solubility	Soluble in water and common organic solvents.	[1]

Experimental Determination of Physicochemical Properties

A cornerstone of scientific integrity is the ability to independently verify the properties of a substance. This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical characteristics of **3-Methylmorpholine**. The rationale

behind the selection of these protocols is grounded in their accuracy, reproducibility, and accessibility in a standard laboratory setting.

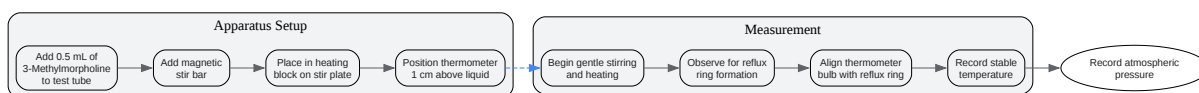
Determination of Boiling Point via the Micro-Reflux Method

Causality and Experimental Choice: The boiling point is a fundamental physical constant that informs purification strategies, particularly distillation, and provides an indication of purity. The micro-reflux method is selected here due to its efficiency with small sample volumes (approximately 0.5 mL), which is often advantageous in a research context where material may be limited.^[3] This technique relies on establishing a thermal equilibrium between the liquid and vapor phases, where the temperature of the vapor accurately reflects the boiling point of the liquid at the given atmospheric pressure.^[3]

Experimental Protocol:

- Apparatus Setup:
 - Place approximately 0.5 mL of **3-Methylmorpholine** into a small test tube.
 - Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.
 - Position the test tube in a heating block on a hot plate stirrer.
 - Secure a thermometer with the bulb positioned approximately 1 cm above the liquid's surface.
- Heating and Observation:
 - Begin gentle stirring and gradually heat the sample.
 - Observe for the onset of boiling and the formation of a reflux ring—the point at which the vapor condenses and flows back into the liquid.^[3]
 - Adjust the thermometer's position so that the bulb is level with this reflux ring to ensure an accurate temperature reading of the vapor.

- Measurement:
 - Once a steady reflux is achieved, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.
 - Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
- Post-Measurement:
 - Turn off the heat and allow the apparatus to cool while stirring continues.
 - Carefully disassemble the setup once it has returned to a safe temperature.



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Caption: Workflow for Boiling Point Determination.

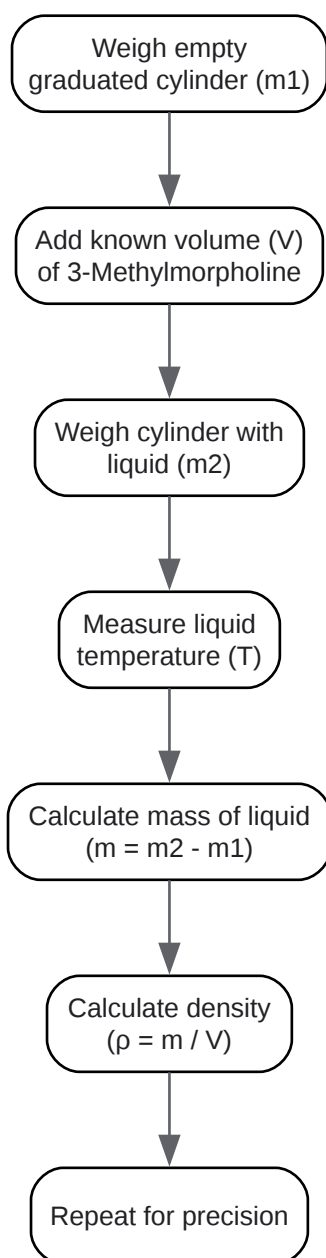
Gravimetric Determination of Density

Causality and Experimental Choice: Density is an intrinsic property that is useful for substance identification and for converting between mass and volume. The gravimetric method, which involves measuring the mass of a known volume of the liquid, is a straightforward and accurate technique that relies on readily available laboratory equipment—a balance and a graduated cylinder or pycnometer.[4][5][6] For enhanced accuracy, a pycnometer is preferred as it allows for a more precise volume measurement.

Experimental Protocol:

- Mass of Empty Container:
 - Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

- Volume and Mass of Liquid:
 - Add a specific volume (e.g., 20 mL) of **3-Methylmorpholine** to the graduated cylinder. Record the volume to the nearest 0.1 mL.
 - Weigh the graduated cylinder containing the **3-Methylmorpholine** and record the combined mass.
- Temperature Measurement:
 - Measure and record the temperature of the **3-Methylmorpholine**, as density is temperature-dependent.
- Calculation:
 - Calculate the mass of the **3-Methylmorpholine** by subtracting the mass of the empty graduated cylinder from the combined mass.
 - Calculate the density using the formula: $\text{Density} = \text{Mass} / \text{Volume}$.
- Replication:
 - Repeat the procedure at least two more times and calculate the average density to ensure precision.



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Caption: Workflow for Density Determination.

Determination of pKa via Potentiometric Titration

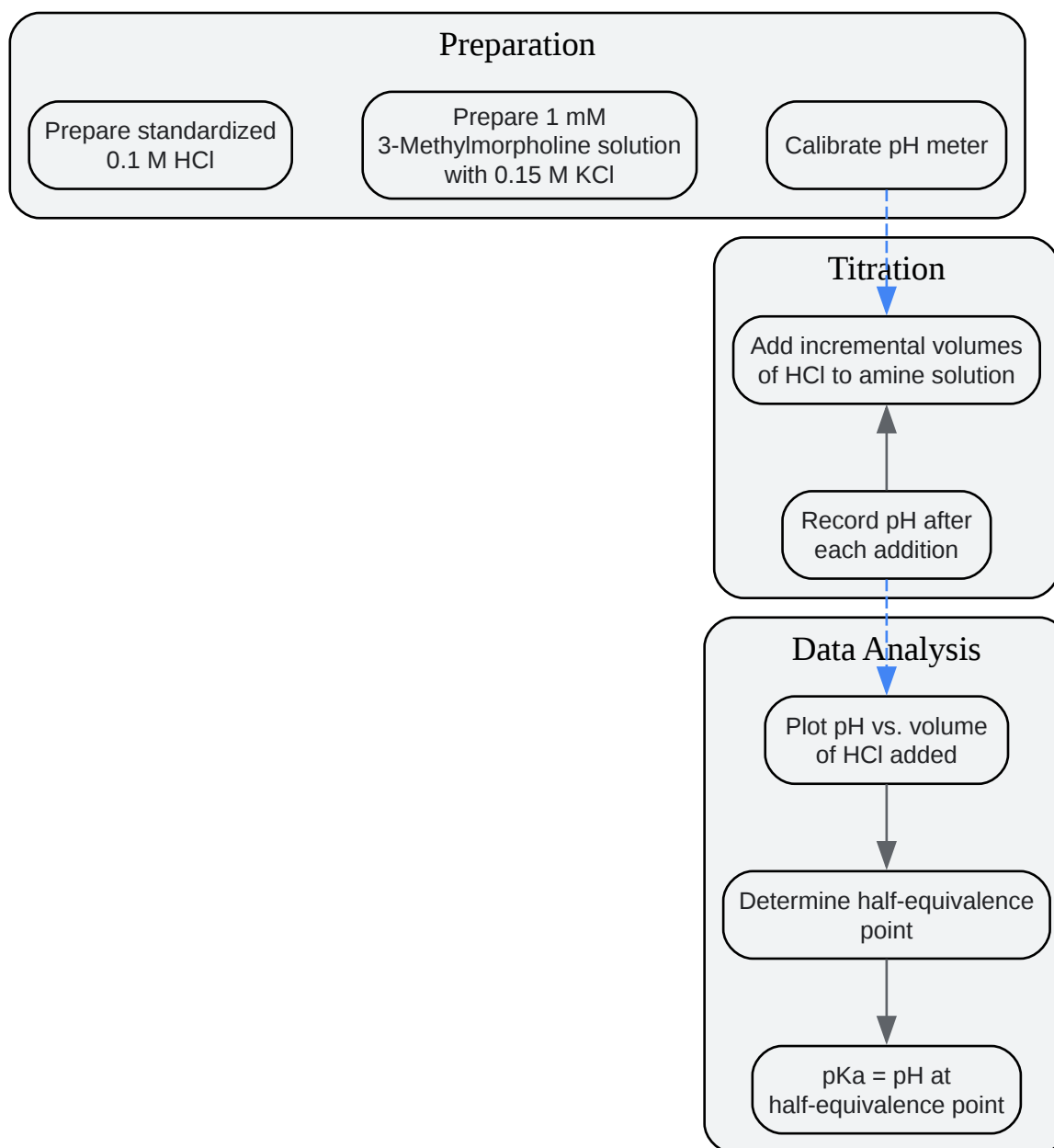
Causality and Experimental Choice: The pKa is a quantitative measure of the acidity of a compound's conjugate acid. For an amine like **3-Methylmorpholine**, the pKa of its protonated form is a critical parameter that dictates its degree of ionization at a given pH. This, in turn, influences its solubility, reactivity, and biological interactions. Potentiometric titration is a highly

accurate and widely used method for pKa determination.^[7] It involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the direct observation of the buffering region and the equivalence point, from which the pKa can be derived.

Experimental Protocol:

- Solution Preparation:
 - Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
 - Accurately prepare a solution of **3-Methylmorpholine** of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.^{[8][9]}
- Apparatus Calibration and Setup:
 - Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).^[8]
 - Place the **3-Methylmorpholine** solution in a beaker with a magnetic stir bar and begin stirring.
 - Immerse the calibrated pH electrode into the solution.
- Titration:
 - Record the initial pH of the **3-Methylmorpholine** solution.
 - Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
 - After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Data Analysis:
 - Plot the recorded pH values against the volume of HCl added to generate a titration curve.

- The pKa is the pH at the half-equivalence point, where half of the **3-Methylmorpholine** has been protonated. This corresponds to the midpoint of the buffering region on the titration curve.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of **3-Methylmorpholine**.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methylmorpholine** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

- C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected in the 2850-3000 cm^{-1} region.
- N-H stretching: A moderate absorption band for the secondary amine N-H stretch is anticipated around 3300-3500 cm^{-1} .
- C-N stretching: These vibrations typically appear in the 1000-1250 cm^{-1} range.
- C-O-C stretching: A strong band characteristic of the ether linkage is expected around 1100 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The spectrum is expected to show complex multiplets for the methylene protons on the morpholine ring and a doublet for the methyl group protons. The chemical shifts will be influenced by the adjacent nitrogen and oxygen atoms.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Mass Spectrometry

The mass spectrum of **3-Methylmorpholine** will show a molecular ion peak corresponding to its molecular weight (101.15 g/mol). The fragmentation pattern will provide further structural information, with common fragmentation pathways for cyclic amines and ethers being observed.

Safety, Handling, and Storage

5.1. Hazard Identification

3-Methylmorpholine is classified as harmful if swallowed and causes serious eye damage.^[1]^[3] It is also irritating to the skin and respiratory system.

GHS Hazard Statements:

- H302: Harmful if swallowed.^[1]^[3]
- H318: Causes serious eye damage.^[1]^[3]

5.2. Recommended Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles and a face shield.^[3]
- Hand Protection: Wear compatible chemical-resistant gloves.^[10]^[11]
- Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.^[12]

5.3. Safe Handling Procedures

- Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.^[1]^[12]
- Avoid contact with skin and eyes.^[1]
- Keep away from heat, sparks, and open flames.^[13]
- Take precautionary measures against static discharge.^[4]

5.4. Storage

- Store in a cool, dry, well-ventilated area.
- Keep the container tightly closed.^[12]

- Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term storage.[1]

5.5. First Aid Measures

- If Swallowed: Rinse mouth. Get medical help.[3]
- In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[3]
- In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]

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